![molecular formula C11H15Cl2N3 B13599988 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride CAS No. 2792201-65-9](/img/structure/B13599988.png)
1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various kinases. The compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves several steps:
Starting Material: The synthesis begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Reaction with Aldehyde: This starting material is reacted with a substituted aldehyde at 50°C to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the pyrrolopyridine core.
Substitution: The final step involves the substitution of the N-1 position with a suitable group to obtain the desired compound.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: Intramolecular cyclization reactions can be used to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on FGFRs, which play a crucial role in cell proliferation and differentiation.
Medicine: Due to its potential as an FGFR inhibitor, it is being explored as a therapeutic agent for various cancers.
Mecanismo De Acción
The mechanism of action of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves the inhibition of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another derivative with potential kinase inhibitory activity.
1-(pyridin-4-yl)ethan-1-one: A compound with a different core structure but similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a valuable compound for targeted cancer therapy.
Propiedades
Número CAS |
2792201-65-9 |
|---|---|
Fórmula molecular |
C11H15Cl2N3 |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
(1-cyclopropylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-10-5-8-7-13-4-3-11(8)14(10)9-1-2-9;;/h3-5,7,9H,1-2,6,12H2;2*1H |
Clave InChI |
IYYTZKATWBHCBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=C(C=C2CN)C=NC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




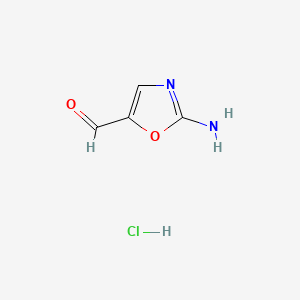
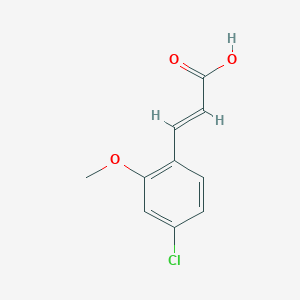


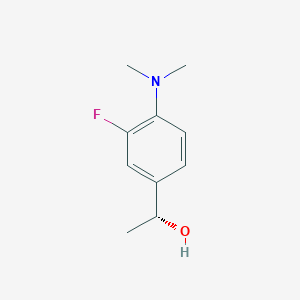

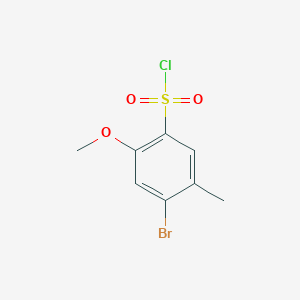



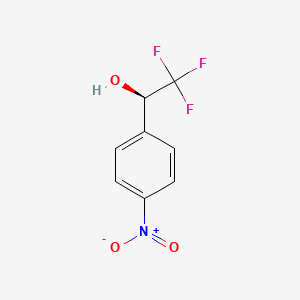
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
